Helicin is a naturally occurring chemical compound classified as a phenolic glucoside. It is found in trace amounts in the bark of certain willow (Salix) species [, ]. Helicin is a glucoside derivative of salicylaldehyde, formed through a β-glycosidic bond between glucose and the phenolic hydroxyl group of salicylaldehyde.
The synthesis of helicin typically involves the extraction from natural sources or can be achieved through synthetic methods. A common synthetic route includes the refluxing of helicin with primary amines in ethanol to form Schiff bases. For instance, a study detailed the preparation of helicin derivatives by mixing helicin with p-toluidine in ethanol, followed by stirring under reflux conditions for approximately five hours. The reaction yielded imine bonds characterized by C=N stretching vibrations observed in the infrared spectrum at 1621-1624 cm .
Helicin's molecular structure is defined by its flavonoid backbone, which consists of a chromone structure with hydroxyl and methoxy substituents. The structural formula can be represented as CHO, indicating the presence of multiple hydroxyl groups that contribute to its solubility and reactivity.
The crystal structure of helicin has been analyzed using X-ray crystallography, revealing needle-shaped crystals that confirm its purity and structural integrity .
Helicin participates in various chemical reactions, primarily due to its reactive functional groups. Notably, it can undergo condensation reactions to form Schiff bases, which are significant in medicinal chemistry for developing new therapeutic agents. The reaction mechanism involves nucleophilic attack by the amine on the carbonyl carbon of helicin, leading to the formation of an imine bond and the release of water.
The mechanism of action for helicin and its derivatives primarily involves their interaction with biological targets such as enzymes and cellular membranes. The presence of hydroxyl groups allows helicin to form hydrogen bonds with various biomolecules, enhancing its antimicrobial properties.
In studies assessing its antimicrobial activity, helicin demonstrated effectiveness against several bacterial strains, likely due to its ability to disrupt cell membrane integrity and interfere with metabolic pathways. This disruption is crucial for developing potential antibiotics that are less prone to resistance development .
Helicin exhibits several notable physical and chemical properties:
Helicin has several scientific applications primarily in pharmacology and biochemistry:
Traditional antibiotic discovery relied on labor-intensive soil microbe screening and chemical derivatization, processes characterized by diminishing returns after the mid-20th century. Developing a single antibiotic typically required 10–15 years and incurred costs exceeding $1.5 billion, with a success rate below 0.01% during high-throughput screening phases [1] [7]. This approach proved economically unsustainable for pharmaceutical companies, particularly given antibiotics' limited treatment courses and low profitability compared to chronic disease therapies. Consequently, antibiotic development pipelines stagnated despite escalating antimicrobial resistance (AMR) threats, which contribute to 4.95 million global deaths annually [4] [9].
The integration of artificial intelligence (AI)—specifically deep learning (DL)—has reconfigured this landscape by enabling in silico exploration of vast chemical spaces. Unlike rule-based algorithms, DL models such as message-passing neural networks (MPNNs) autonomously learn molecular representations by iteratively analyzing atomic bonds and structural features. This capability allows AI to predict antibiotic activity without explicit protein-structure modeling, compressing initial discovery phases from years to days [4] [7]. For example, AI models can evaluate >100 million compounds computationally before prioritizing candidates for laboratory validation, reducing resource expenditure by >80% [4]. Table 1 quantifies this paradigm shift:
Parameter | Traditional Approach | AI-Driven Approach |
---|---|---|
Discovery Timeline | 10–15 years | 1–2 years (including validation) |
Cost per Compound | $1–5 million (screening stage) | <$0.1 million (computational) |
Chemical Space Coverage | 10⁶ compounds screened | 10¹²–10⁶⁰ compounds assessed |
Success Rate | <0.01% | 25–40% (preclinical hits) |
Data synthesized from [1] [4] [7].
Halicin (SU-3327/C₅H₃N₅O₂S₃) exemplifies AI’s transformative potential. Identified in 2019 by MIT researchers, it originated from a deep learning model trained on 2,335 compounds with known activity against Escherichia coli. The model employed a MPNN architecture to convert molecular structures into vector representations, then predicted antibacterial activity based on structural motifs correlated with efficacy. Halicin—a former diabetes drug candidate—was selected from 6,000 molecules in the Drug Repurposing Hub due to its structural divergence from conventional antibiotics and high predicted activity [2] [7] [8].
Empirical validation confirmed Halicin’s broad-spectrum activity:
Table 2 summarizes experimental results:Table 2: Halicin’s Antibacterial Profile (Stokes et al., 2020)
Pathogen | MIC (µg/ml) | Resistance Induction (30 days) | Mechanism Interference |
---|---|---|---|
Mycobacterium tuberculosis | 0.5 | None observed | Iron sequestration |
Acinetobacter baumannii (CR) | 1 | Undetectable | Proton gradient collapse |
Clostridioides difficile | 0.25 | Not applicable | ATP synthesis inhibition |
CR: Carbapenem-resistant; data compiled from [2] [7] [8].
The Drug Repurposing Hub and ZINC15 database were instrumental in Halicin’s discovery. These repositories provided:
This approach exemplifies the "repurposing advantage": leveraging existing compounds with known pharmacokinetics accelerates preclinical development by 3–5 years. Future efforts aim to integrate these databases with generative adversarial networks (GANs) for de novo antimicrobial design [4] [7].
Table 3: Compound Summary: Halicin
Property | Value |
---|---|
IUPAC Name | 5-[(5-nitro-1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine |
Chemical Formula | C₅H₃N₅O₂S₃ |
Molecular Weight | 261.30 g/mol |
CAS Registry | 40045-50-9 |
DrugBank ID | DB15624 |
Mechanism of Action | Proton motive force disruption via iron sequestration and transmembrane gradient collapse |
Primary Discovery Tool | Message-passing neural network (MPNN) trained on Drug Repurposing Hub/ZINC15 data |
Key Reference | Stokes et al. (2020), Cell |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: